3-(3-((2-Chlorobenzyl)oxy)PH)-N'-(2-HO-benzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(3-((2-Chlorobenzyl)oxy)PH)-N’-(2-HO-benzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((2-Chlorobenzyl)oxy)PH)-N’-(2-HO-benzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-((2-Chlorobenzyl)oxy)PH)-N’-(2-HO-benzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(3-((2-Chlorobenzyl)oxy)PH)-N’-(2-HO-benzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(3-((2-Chlorobenzyl)oxy)PH)-N’-(2-HO-benzylidene)-1H-pyrazole-5-carbohydrazide: Similar in structure but with different substituents.
Pyrazole Derivatives: Compounds with the pyrazole ring but varying functional groups.
Uniqueness
The uniqueness of 3-(3-((2-Chlorobenzyl)oxy)PH)-N’-(2-HO-benzylidene)-1H-pyrazole-5-carbohydrazide lies in its specific functional groups, which may confer unique biological activities and chemical reactivity compared to other pyrazole derivatives.
Properties
Molecular Formula |
C24H19ClN4O3 |
---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
3-[3-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H19ClN4O3/c25-20-10-3-1-7-18(20)15-32-19-9-5-8-16(12-19)21-13-22(28-27-21)24(31)29-26-14-17-6-2-4-11-23(17)30/h1-14,30H,15H2,(H,27,28)(H,29,31)/b26-14+ |
InChI Key |
ZACAUBOPRRCRST-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4O)Cl |
Origin of Product |
United States |
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